
N4-Acetylcytosine (ac4C) in Ribosomal RNA: A
Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: N4-Acetylcytosine

Cat. No.: B085167 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
N4-acetylcytosine (ac4C) is a highly conserved and crucial post-transcriptional modification of

ribosomal RNA (rRNA) found across all domains of life. This modification, catalyzed by the

singular enzyme N-acetyltransferase 10 (NAT10) in eukaryotes, plays a pivotal role in ribosome

biogenesis, translational fidelity, and cellular homeostasis. Dysregulation of ac4C levels in

rRNA has been increasingly implicated in various human diseases, most notably cancer,

making NAT10 a promising target for novel therapeutic interventions. This technical guide

provides an in-depth exploration of the function of ac4C in rRNA, detailed experimental

protocols for its detection and analysis, a summary of key quantitative data, and an overview of

its relevance in drug development.

The Core Function of N4-Acetylcytosine in rRNA
N4-acetylcytosine is an acetylation event occurring at the N4 position of cytidine residues

within RNA.[1] In eukaryotic rRNA, ac4C is predominantly found at two specific sites within the

18S rRNA of the small ribosomal subunit (40S).[2][3] This modification is not merely a static

structural feature but an active player in fundamental cellular processes.
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The formation of ac4C on 18S rRNA is essential for the proper maturation of the 40S ribosomal

subunit.[4] The modification is introduced by NAT10, an ATP-dependent RNA acetyltransferase

that utilizes acetyl-CoA as the acetyl group donor.[5] In humans, the small nucleolar RNA

SNORD13 is thought to guide NAT10 to its specific target sites on the pre-rRNA through base-

pairing.

Depletion of NAT10 leads to an accumulation of the 30S precursor of 18S rRNA, indicating a

critical role for ac4C in pre-rRNA processing. This disruption in ribosome biogenesis can, in

turn, lead to cellular growth retardation. While the precise mechanism is still under

investigation, it is hypothesized that the acetylation event, or the presence of NAT10 itself, is a

crucial checkpoint in the intricate assembly line of ribosome production.

Translational Fidelity and Efficiency
The presence of ac4C in the 18S rRNA contributes to the accuracy of protein synthesis. It is

proposed that ac4C enhances the stability of the local rRNA structure, which in turn helps to

maintain the correct reading frame and ensure the precise decoding of mRNA codons by the

ribosome. Misreading of the genetic code can lead to the synthesis of non-functional or even

toxic proteins, highlighting the importance of modifications like ac4C in maintaining cellular

health. While the direct quantitative impact on fidelity is an area of active research, the

conservation of this modification underscores its significance in this process.

Structural Stabilization of rRNA
Biophysical studies have demonstrated that ac4C increases the thermodynamic stability of

RNA duplexes. This stabilizing effect is crucial within the highly structured environment of the

ribosome. By reinforcing the correct folding of the 18S rRNA, ac4C contributes to the overall

structural integrity and function of the small ribosomal subunit.

Quantitative Data on ac4C in 18S rRNA
The precise location and impact of ac4C modification have been quantitatively assessed in

various organisms. The following tables summarize key data from the literature.
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Organism
rRNA
Component

Helix Position Reference(s)

Homo sapiens

(Human)
18S rRNA 34 C1337

Homo sapiens

(Human)
18S rRNA 45 C1842

Saccharomyces

cerevisiae

(Yeast)

18S rRNA 34 C1280

Saccharomyces

cerevisiae

(Yeast)

18S rRNA 45 C1773

Dictyostelium

discoideum
18S rRNA 45 C1844

Table 1: Location of N4-acetylcytosine (ac4C) in 18S rRNA of Various Eukaryotes. This table

details the specific nucleotide positions of ac4C within the 18S ribosomal RNA.

Parameter Value Condition Reference(s)

C:T Mismatch Rate at

nt 1842 (HeLa cells)
~25%

~100% acetylation

(NaBH4 reduced)

Duplex Melting

Temperature (Tm)

Increase

+1.2 to +2.4 °C
RNA duplex with ac4C

vs. unmodified C

Table 2: Quantitative Effects Associated with ac4C in 18S rRNA. This table provides

quantitative data on the detection and biophysical impact of ac4C.

Experimental Protocols for ac4C Analysis in rRNA
Several methods have been developed for the detection and quantification of ac4C in rRNA.

These techniques range from antibody-based enrichment to chemical modification followed by
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high-throughput sequencing.

Acetylated RNA Immunoprecipitation Sequencing
(acRIP-seq)
This method utilizes an antibody specific to ac4C to enrich for RNA fragments containing the

modification, which are then identified by next-generation sequencing.

Detailed Methodology:

RNA Extraction and Fragmentation: Total RNA is extracted from cells or tissues of interest.

The RNA is then fragmented into smaller pieces (typically 100-200 nucleotides) using

enzymatic or chemical methods.

Immunoprecipitation: The fragmented RNA is incubated with an anti-ac4C antibody. The

antibody-RNA complexes are then captured using protein A/G magnetic beads.

Washing and Elution: The beads are washed to remove non-specifically bound RNA. The

enriched, ac4C-containing RNA fragments are then eluted from the antibody-bead

complexes.

Library Preparation and Sequencing: The eluted RNA is used to construct a cDNA library,

which is then sequenced using a high-throughput sequencing platform.

Data Analysis: Sequencing reads are aligned to the reference genome/transcriptome. Peaks

are called to identify regions enriched for ac4C.

Sample Preparation Immunoprecipitation Sequencing & Analysis

Total RNA Extraction RNA Fragmentation Incubation with
anti-ac4C Antibody

Capture with
Protein A/G Beads Washing Steps Elution of

ac4C-RNA
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Preparation
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acRIP-seq Experimental Workflow
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Chemically Based Mapping of ac4C (ac4C-seq)
This method provides single-nucleotide resolution mapping of ac4C by chemically modifying

the acetylated cytosine, leading to a predictable change during reverse transcription.

Detailed Methodology:

Chemical Reduction: Total RNA is treated with a reducing agent, such as sodium

cyanoborohydride (NaBH3CN), under acidic conditions. This reaction reduces ac4C to

tetrahydro-N4-acetylcytidine.

RNA Fragmentation and Library Preparation: The treated RNA is fragmented, and

sequencing adapters are ligated.

Reverse Transcription: During reverse transcription, the reduced ac4C base is misread by

the reverse transcriptase, typically as a thymine (T) instead of a cytosine (C).

Sequencing and Data Analysis: The resulting cDNA is sequenced. The sequencing data is

analyzed to identify C-to-T transitions that are present in the chemically treated sample but

absent in a control (untreated) sample. The frequency of these transitions at a specific site

corresponds to the stoichiometry of ac4C.
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ac4C-seq Experimental Workflow

Mass Spectrometry (LC-MS/MS)
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly

sensitive and quantitative method for detecting and quantifying modified nucleosides, including

ac4C.

Detailed Methodology:
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rRNA Isolation and Digestion: 18S rRNA is isolated and purified. The RNA is then digested

into single nucleosides using a cocktail of nucleases.

Chromatographic Separation: The resulting nucleoside mixture is separated by high-

performance liquid chromatography (HPLC).

Mass Spectrometric Detection and Quantification: The separated nucleosides are introduced

into a mass spectrometer. The abundance of ac4C is determined by comparing its signal to

that of the canonical nucleosides.

Signaling Pathways and Implications in Disease
The regulation of NAT10 and, consequently, ac4C levels in rRNA is intertwined with cellular

signaling pathways that are often dysregulated in disease.

The NAT10-rRNA Axis in Cancer
NAT10 is frequently overexpressed in various cancers, and its elevated levels are often

associated with poor prognosis. The increased production of ribosomes, fueled by NAT10-

mediated ac4C formation, can support the high protein synthesis demands of rapidly

proliferating cancer cells.
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NAT10-mediated ac4C in rRNA and its role in cancer.

Stress Response
Recent studies have suggested a role for ac4C in the cellular stress response. Under

conditions of oxidative stress, ac4C modification on mRNA has been shown to promote its
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localization to stress granules. While the direct role of rRNA ac4C in this process is less clear,

the coordination of translational machinery is a key aspect of the stress response.

Drug Development Implications
The critical role of NAT10 in cancer biology has made it an attractive target for the development

of novel anti-cancer therapies.

NAT10 Inhibitors
Several small molecule inhibitors of NAT10 have been identified, with Remodelin being one of

the most studied. Remodelin has been shown to inhibit the acetyltransferase activity of NAT10,

leading to a reduction in ac4C levels. In preclinical cancer models, treatment with Remodelin

has been shown to suppress tumor growth and enhance the efficacy of chemotherapy.

However, some studies have questioned the specificity of Remodelin for NAT10-catalyzed RNA

acetylation, indicating a need for further development of more specific inhibitors.

Therapeutic Strategies
Targeting NAT10 offers a promising strategy to disrupt ribosome biogenesis and protein

synthesis in cancer cells, thereby inhibiting their proliferation. Combination therapies using

NAT10 inhibitors with existing chemotherapeutic agents are being explored to overcome drug

resistance. For instance, by reversing the epithelial-mesenchymal transition (EMT), NAT10

inhibition can re-sensitize cancer cells to drugs like doxorubicin.

Conclusion
N4-acetylcytosine in ribosomal RNA is a fundamentally important modification that ensures

the fidelity and efficiency of protein synthesis. Its formation, catalyzed by NAT10, is a critical

step in ribosome biogenesis. The dysregulation of this pathway is a hallmark of cancer,

presenting a compelling opportunity for therapeutic intervention. The continued development of

specific and potent NAT10 inhibitors holds significant promise for the future of cancer

treatment. Further research into the intricate regulatory networks governing rRNA acetylation

will undoubtedly unveil new insights into cellular biology and open up new avenues for drug

discovery.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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